molecular formula C10H9ClFN3 B13528489 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine

1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine

Cat. No.: B13528489
M. Wt: 225.65 g/mol
InChI Key: FYMSQZNZWBECSA-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 4-chloro-2-fluorobenzyl group, making it a valuable candidate for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine can be compared with similar compounds such as:

Properties

Molecular Formula

C10H9ClFN3

Molecular Weight

225.65 g/mol

IUPAC Name

1-[(4-chloro-2-fluorophenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H9ClFN3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2

InChI Key

FYMSQZNZWBECSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CN2C=C(C=N2)N

Origin of Product

United States

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